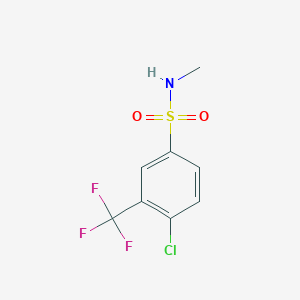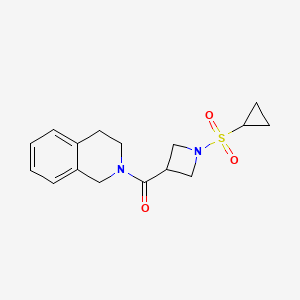![molecular formula C25H26N2O3S B2474644 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-22-9](/img/structure/B2474644.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用
Antioxidant Properties
The compound and its derivatives demonstrate significant antioxidant activities. For instance, a study found that a coumarin derivative exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound are a focus of research. One study observed an unusual synthesis process involving ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate and various arylthioureas, which was a novel approach for preparing such compounds (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Antimicrobial and Antifungal Properties
These derivatives show promise in antimicrobial applications. A study synthesized and characterized a coumarin thiazole derivative, which displayed significant antimicrobial activity when incorporated into a polyurethane varnish formula (El‐Wahab et al., 2014). Additionally, another research synthesized novel urea derivatives and evaluated them for anti-microbial activity, with some compounds exhibiting promising results against selected bacterial strains (Shankar et al., 2017).
Antibacterial Evaluation
The compound's antibacterial properties have been explored. One study synthesized a series of derivatives via a one-pot multicomponent reaction, which were then screened for in vitro antibacterial activity against various bacterial strains, showing broad-spectrum activity in some cases (Velpula et al., 2015).
Anticancer Activity
Research on the compound's derivatives has also demonstrated anticancer activity. A study synthesized a series of derivatives and evaluated them for anticancer activity in vitro, showing very good activity against different tumor cell lines (Reddy et al., 2003).
Photophysical and Fluorescent Studies
The compound and its derivatives have been studied for their photophysical properties. A study synthesized novel coumarin thiazole hybrid dyes and explored their photophysical properties, finding potential in aggregation induced emission and nonlinear optical properties (Shreykar, Jadhav, & Sekar, 2017).
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
将来の方向性
生化学分析
Biochemical Properties
Benzothiazoles, the class of compounds to which Oprea1_611794 belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some benzothiazoles have been found to inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The cellular effects of Oprea1_611794 are currently under investigation. It is known that benzothiazoles can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . Some benzothiazoles have also been found to exhibit cytotoxic activity, indicating that they can affect cell viability .
Molecular Mechanism
The exact molecular mechanism of action of Oprea1_611794 is not yet known. Benzothiazoles are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Oprea1_611794 in laboratory settings are not yet fully understood. It is known that the effects of benzothiazoles can change over time. For example, some benzothiazoles have been found to exhibit time-dependent inhibition of certain enzymes .
Dosage Effects in Animal Models
The effects of Oprea1_611794 at different dosages in animal models have not been reported yet. It is known that the effects of benzothiazoles can vary with dosage. For instance, some benzothiazoles have been found to exhibit dose-dependent antitumor activity .
Metabolic Pathways
Benzothiazoles are known to interact with various enzymes and cofactors, and can therefore be involved in various metabolic pathways .
Transport and Distribution
Benzothiazoles are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .
Subcellular Localization
It is known that benzothiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-11-17-23(29)19(25-26-20-8-4-5-9-21(20)31-25)14-30-24(17)18(22(16)28)13-27-10-6-7-15(2)12-27/h4-5,8-9,11,14-15,28H,3,6-7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRJNRGDXNHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
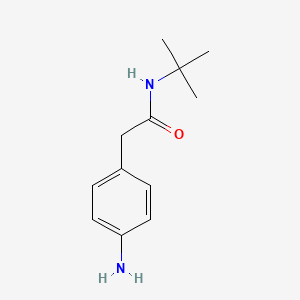

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)
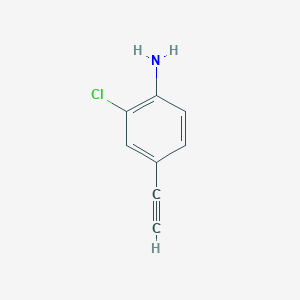

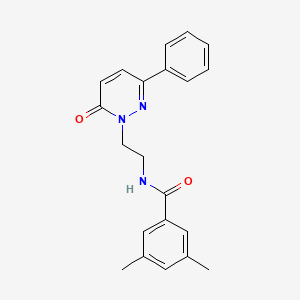
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)
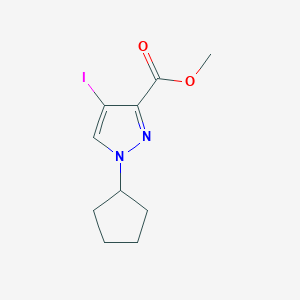

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
